![molecular formula C10H17N3O2 B14632957 1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol CAS No. 54189-83-2](/img/structure/B14632957.png)
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridazinyl group attached to a propanol backbone. It is a chiral molecule, meaning it has non-superimposable mirror images.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol typically involves the reaction of propylene oxide with an appropriate amine and pyridazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The pyridazinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridazinyl derivatives.
Aplicaciones Científicas De Investigación
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-propanol: A simpler amino alcohol with similar functional groups.
3-Amino-1-propanol: Another amino alcohol with a different structural arrangement.
1-Aminopropan-2-ol: A chiral amino alcohol with similar properties.
Uniqueness
1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54189-83-2 |
|---|---|
Fórmula molecular |
C10H17N3O2 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-(propan-2-ylamino)-3-pyridazin-3-yloxypropan-2-ol |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)11-6-9(14)7-15-10-4-3-5-12-13-10/h3-5,8-9,11,14H,6-7H2,1-2H3 |
Clave InChI |
FCHHWNIIBDEKBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=NN=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


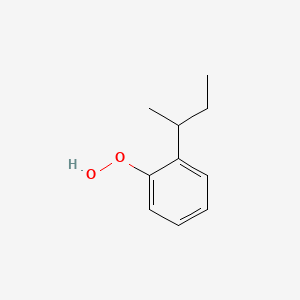
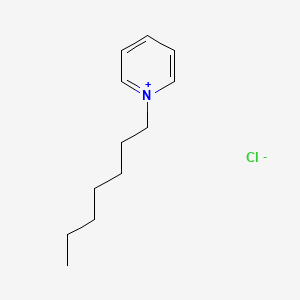
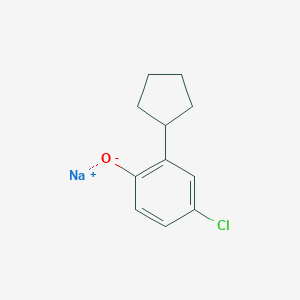
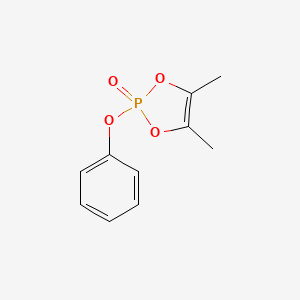
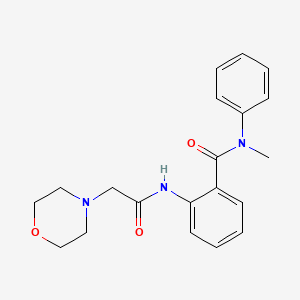
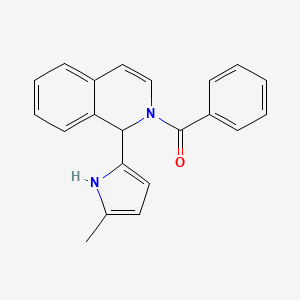
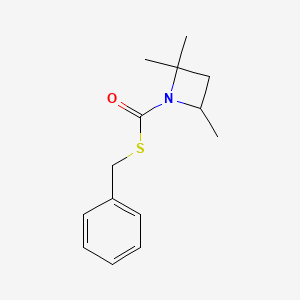
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
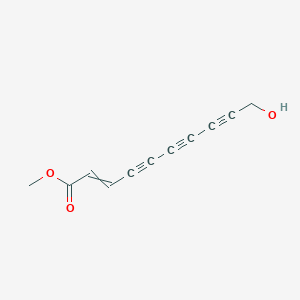
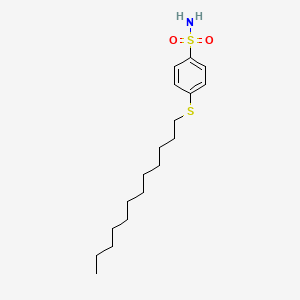
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
